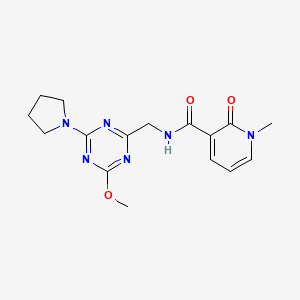
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that combines elements of triazine and dihydropyridine motifs. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of this compound is C19H22N6O3 with a molecular weight of approximately 394.42 g/mol. Its structure features a triazine ring, a pyrrolidine substituent, and a dihydropyridine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 394.42 g/mol |
| Structure | Contains triazine and dihydropyridine rings |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Anticancer Activity
Studies have shown that compounds containing triazine and dihydropyridine structures can inhibit cancer cell proliferation. For instance, N-(4-methoxyphenyl)-N'-(4-(triazine)phenyl)ureas demonstrated significant cytotoxicity against various cancer cell lines in vitro . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
2. Anti-inflammatory Properties
Compounds with similar scaffolds have also been reported to exhibit anti-inflammatory effects. A study highlighted that derivatives of pyrrolidine-based compounds showed promising results in reducing inflammation markers in animal models . The specific mechanisms may involve the inhibition of cyclooxygenase (COX) enzymes.
3. Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes. For example, triazine derivatives have been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This could position the compound as a candidate for diabetes treatment.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar triazine-based compounds, researchers found that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the triazine ring significantly enhanced cytotoxic efficacy .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on pyrrolidine derivatives demonstrated their ability to reduce edema in rat models by over 50% compared to control groups when administered at specific doses. This suggests that the incorporation of pyrrolidine enhances anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been employed to better understand how structural variations influence biological activity. For this compound, modifications at the pyrrolidine nitrogen or substitutions on the triazine ring can lead to significant changes in potency and selectivity towards targeted biological pathways .
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21-7-5-6-11(14(21)24)13(23)17-10-12-18-15(20-16(19-12)25-2)22-8-3-4-9-22/h5-7H,3-4,8-10H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGLYKDBTTWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














